molecular formula C19H16O3 B4739891 (3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one

Cat. No.: B4739891
M. Wt: 292.3 g/mol
InChI Key: ZASAIMSBBRRWMC-YBEGLDIGSA-N
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Description

(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is an organic compound characterized by its unique structure, which includes a furan ring substituted with methoxyphenyl and methylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one typically involves the condensation of 3-methoxybenzaldehyde with 4-methylphenylacetic acid in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the furan ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, with reagents such as halogens or nitro groups, leading to the formation of halogenated or nitrated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a hydroxyl group attached to a methyl-substituted benzene ring.

    Bis(2-ethylhexyl) terephthalate: An organic compound used as a plasticizer, with a structure similar to that of phthalates.

Uniqueness

(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3Z)-3-[(3-methoxyphenyl)methylidene]-5-(4-methylphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-13-6-8-15(9-7-13)18-12-16(19(20)22-18)10-14-4-3-5-17(11-14)21-2/h3-12H,1-2H3/b16-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZASAIMSBBRRWMC-YBEGLDIGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=CC3=CC(=CC=C3)OC)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C/C(=C/C3=CC(=CC=C3)OC)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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